molecular formula C11H16BrN B1399695 1-(3-Bromophenyl)pentan-1-amine CAS No. 1249620-29-8

1-(3-Bromophenyl)pentan-1-amine

Cat. No.: B1399695
CAS No.: 1249620-29-8
M. Wt: 242.16 g/mol
InChI Key: NYTCERYERGQLNU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-1-amine is an organic compound with the molecular formula C11H16BrN It features a bromophenyl group attached to a pentan-1-amine chain

Scientific Research Applications

1-(3-Bromophenyl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of amylamine , which is known to interact with trypsin-1 in humans

Mode of Action

As a derivative of amylamine , it may share similar interactions with its targets.

Biochemical Pathways

The compound is a derivative of amylamine , which does not have well-documented pathways

Result of Action

As a derivative of amylamine , it may share similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, 3-bromophenylpentane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromophenylpentanoic acid, while reduction could produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)pentan-1-amine
  • 1-(2-Bromophenyl)pentan-1-amine
  • 1-(3-Chlorophenyl)pentan-1-amine

Uniqueness

1-(3-Bromophenyl)pentan-1-amine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(3-bromophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTCERYERGQLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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